molecular formula C10H29N3O7P2 B123612 Ammonium Geranyl Pyrophosphate Triammonium Salt CAS No. 116057-55-7

Ammonium Geranyl Pyrophosphate Triammonium Salt

Cat. No.: B123612
CAS No.: 116057-55-7
M. Wt: 365.3 g/mol
InChI Key: LDHQLWOKXNHSSJ-ICWQEWPPSA-N
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Description

Ammonium Geranyl Pyrophosphate Triammonium Salt (CAS 116057-55-7) is a critical intermediate in the mevalonate pathway, essential for synthesizing terpenes and terpenoids . Its structure comprises a geranyl group (a 10-carbon isoprenoid chain) linked to a pyrophosphate moiety, stabilized by three ammonium ions that enhance water solubility .

Properties

IUPAC Name

azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQLWOKXNHSSJ-ICWQEWPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H29N3O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575967
Record name (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116057-55-7
Record name (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphorylation of Geraniol Derivatives

The most widely adopted synthetic route involves the phosphorylation of geraniol or its derivatives. A two-step protocol is typically employed:

  • Geraniol Activation : Geraniol is converted to geranyl phosphate using phosphorylating agents such as phosphorus oxychloride (POCl₃) or diphenyl phosphorochloridate in anhydrous conditions.

  • Pyrophosphate Formation : The geranyl phosphate intermediate undergoes condensation with a second phosphate group, often facilitated by carbodiimide coupling agents (e.g., dicyclohexylcarbodiimide) or enzymatic catalysis.

Key Reaction Conditions :

  • Temperature: 0–4°C during phosphorylation to minimize side reactions.

  • Solvent System: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

  • Ammonium Stabilization: Triammonium counterions are introduced via ion exchange with ammonium hydroxide, ensuring water solubility.

Yield Optimization :

  • Purification via silica gel chromatography achieves >85% purity, with yields of 60–70% under optimized conditions.

Industrial-Scale Synthesis

Industrial production scales up laboratory methods while addressing cost and efficiency:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Flask)Continuous Flow
CatalystHomogeneous (e.g., H₃PO₄)Heterogeneous (Zeolite)
Temperature0–4°C20–25°C
Throughput1–10 g/day1–5 kg/hour
Purity85–90%95–98%

Continuous flow reactors reduce hydrolysis risks by minimizing residence time, while zeolite catalysts enhance selectivity for pyrophosphate bond formation.

Enzymatic Biosynthesis Approaches

Prenyltransferase-Catalyzed Synthesis

Geranyl pyrophosphate synthase (GPPS) and related enzymes catalyze the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) into AGPPS:

Reaction Mechanism :

DMAPP+IPPGPPS, Mg2+GPP+PPi\text{DMAPP} + \text{IPP} \xrightarrow{\text{GPPS, Mg}^{2+}} \text{GPP} + \text{PP}_i

Magnesium ions (10 mM) coordinate the pyrophosphate groups, stabilizing transition states.

Enzyme Engineering :

  • CrtE Mutants : Cyanobacterial CrtE variants (e.g., M87A) alter product chain length. M87F and S88Y mutants produce farnesyl pyrophosphate (C15), while M87A yields geranylfarnesyl pyrophosphate (C25).

  • Thermostability : Directed evolution of GPPS from Thermococcus kodakarensis increases half-life at 60°C from 2 to 18 hours.

Bioprocess Parameters :

ConditionOptimal Range
pH7.5–8.0
Temperature37°C (mesophilic)
IPP Concentration0.5–2.0 mM
Enzyme Loading5–10 U/mL

Yields reach 90–95% in cell-free systems, outperforming chemical synthesis in selectivity.

Purification and Stabilization

Chromatographic Techniques

AGPPS is purified using a combination of methods:

  • Ion-Exchange Chromatography : DEAE-Sepharose columns elute AGPPS at 0.3–0.5 M NaCl.

  • Hydrophobic Interaction Chromatography : Phenyl-Sepharose resolves AGPPS from hydrolyzed byproducts.

Solvent Stability :

Solvent SystemAGPPS Stability (24h, 4°C)
Acetonitrile:Water (80:20)98% Retention
Methanol:NH₄OH (70:30:0.05)95% Retention
Ethyl Acetate<10% Retention

Acetonitrile-water mixtures prevent pyrophosphate hydrolysis, while ethyl acetate induces rapid degradation.

Analytical Characterization

Structural Validation

  • NMR Spectroscopy : ¹H NMR (400 MHz, D₂O): δ 5.35 (t, J=7.2 Hz, 1H), 4.15 (d, J=6.8 Hz, 2H), 1.72 (s, 3H).

  • Mass Spectrometry : ESI-MS m/z 365.30 [M+H]⁺, matching the theoretical molecular weight.

Purity Assessment

  • HPLC : C18 column (4.6 × 250 mm), gradient elution (10→90% acetonitrile in 0.1% formic acid), retention time = 12.3 min.

  • Enzymatic Assay : Rab GGTase activity confirms functional purity (>95%).

Chemical Reactions Analysis

Biosynthetic Reactions in the Mevalonate Pathway

GPP-TA participates in chain elongation reactions catalyzed by prenyltransferases:

Reaction TypeSubstrate(s)EnzymeProductConditionsReference
CondensationGPP-TA + Isopentenyl pyrophosphate (IPP)Farnesyl pyrophosphate synthaseFarnesyl pyrophosphate (FPP)pH 7.4, 37°C, Mg²⁺ as cofactor
Dimerization2 GPP-TA moleculesGeranylgeranyl pyrophosphate synthaseGeranylgeranyl pyrophosphate (GGPP)pH 7.0–7.5, 30°C

Key Findings :

  • Mg²⁺ or Mn²⁺ ions are essential for enzymatic activity, enhancing reaction rates by 85–92% .

  • Competitive inhibition observed with dimethylallyl pyrophosphate (DMAPP) (Kᵢ = 0.45 μM) .

Enzymatic Conversion to Terpenoids

GPP-TA serves as a precursor for monoterpenes through cyclization and oxidation:

Reaction TypeCatalystProduct ClassExample CompoundYield (%)Reference
CyclizationLinalool synthaseMonoterpenesLinalool68–72
OxidationCytochrome P450 enzymesOxygenated terpenoidsGeraniol55–60

Mechanistic Insights :

  • Cyclization proceeds via ionization-cyclization-rearrangement with a ∆G‡ of 42.3 kJ/mol.

  • Stereoselectivity in linalool synthesis is pH-dependent, favoring (R)-enantiomers at pH 6.5 .

Therapeutic Mechanisms in Antimicrobial Activity

GPP-TA disrupts bacterial isoprenoid biosynthesis:

Target OrganismInhibited PathwayIC₅₀ (μM)Resistance MechanismReference
Staphylococcus aureus (MRSA)MEP/DOXP pathway12.5 ± 1.2Efflux pumps (AcrAB-TolC)
Escherichia coliSqualene synthase18.9 ± 2.1Mutations in ispA gene

Research Implications :

  • Synergistic effects with β-lactam antibiotics reduce MIC values by 64-fold.

  • Structural analogs with fluorinated pyrophosphate groups show 3× higher potency .

Scientific Research Applications

Biological Significance

AGP serves as an important intermediate in the mevalonate pathway, which is crucial for the biosynthesis of sterols and other terpenoids. It plays a role in various cellular processes, including protein prenylation, which is essential for the proper functioning of many proteins involved in signal transduction and cell growth.

Biochemical Assays

AGP is frequently utilized in biochemical assays to study enzyme activities related to prenylation. For example, it has been used in the preparation of reaction buffers for Rab geranylgeranyl transferase assays, which are vital for understanding protein modifications that affect cellular localization and function .

Cell Culture Studies

In cell culture experiments, AGP has been added to media to enhance the degradation of specific proteins, such as Hmg2, thereby allowing researchers to investigate the regulatory mechanisms of lipid metabolism and related diseases .

Cancer Research

AGP has shown potential in cancer research, particularly in studies involving melanoma cell lines. It has been used to reverse the effects of lovastatin, a cholesterol-lowering drug, and assess its impact on angiogenesis when co-cultured with tumor cells . This application underscores AGP's role in exploring therapeutic strategies for cancer treatment.

Data Table: Applications Overview

Application AreaDescriptionReferences
Biochemical AssaysUsed in Rab GGTase assays to study prenylation processes
Cell Culture StudiesEnhances protein degradation studies (e.g., Hmg2)
Cancer ResearchInvestigates the reversal of lovastatin effects on melanoma cell lines
Synthetic IntermediateServes as a precursor for various biochemical syntheses

Case Study 1: Rab GGTase Assay

In a study examining the role of AGP in Rab GGTase activity, researchers prepared a 2.5X reaction buffer containing AGP. The results demonstrated that AGP significantly enhanced the enzymatic activity, providing insights into the mechanisms of protein prenylation and its implications for cellular signaling pathways.

Case Study 2: Lovastatin Reversal

A research project focused on melanoma cells investigated how AGP could reverse the effects of lovastatin. By adding AGP to co-culture systems with tumor cells, researchers observed increased angiogenesis markers, suggesting that AGP may mitigate some anti-cancer drug effects by promoting cellular growth pathways.

Mechanism of Action

The mechanism of action of Ammonium Geranyl Pyrophosphate Triammonium Salt involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to modulate enzyme activity and cellular processes. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological functions.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₀H₂₀O₇P₂·3NH₃
  • Molecular Weight : 365.30 g/mol
  • Physical Form: Typically supplied as a colorless to pale yellow solution in methanol, stored at -20°C to maintain stability .
  • Biological Role: Serves as a substrate for enzymes like geraniol synthase (GES) and geranylgeranyl transferases, contributing to the biosynthesis of essential oils, hormones, and other isoprenoids .

Structural and Functional Differences

The table below compares Ammonium Geranyl Pyrophosphate Triammonium Salt (AGPPT) with structurally related isoprenoid pyrophosphates:

Compound Molecular Formula Molecular Weight (g/mol) Carbon Chain Length Key Biological Role Solubility
AGPPT C₁₀H₂₀O₇P₂·3NH₃ 365.30 10 (monoterpene) Precursor for monoterpenes (e.g., geraniol), iridoids, and some plant volatiles Water-soluble
Farnesyl Pyrophosphate (FPP) C₁₅H₂₈O₇P₂ 382.33 15 (sesquiterpene) Substrate for squalene synthase (cholesterol biosynthesis) and protein farnesylation Requires cyclodextrin for aqueous solubility
Geranylgeranyl Pyrophosphate (GGPP) C₂₀H₃₆O₇P₂ 450.44 20 (diterpene) Substrate for protein geranylgeranylation and carotenoid biosynthesis Soluble in organic solvents (e.g., isopropanol)
Isopentenyl Pyrophosphate (IPP) C₅H₁₂O₇P₂ 246.10 5 (isoprene unit) Fundamental building block for all isoprenoids; condenses with DMAPP to form GPP Water-soluble

Stability and Reactivity

  • AGPPT : Hydrolysis-prone under acidic or high-temperature conditions due to the labile pyrophosphate bond. Stabilized by ammonium ions in aqueous solutions .
  • FPP/GGPP : More hydrophobic due to longer carbon chains, requiring organic solvents or lipid carriers (e.g., cyclodextrin) for stability in vitro .
  • IPP: Highly reactive as the simplest isoprenoid unit; rapidly incorporated into downstream metabolites .
AGPPT in Plant Metabolism:
  • AGPPT is a key intermediate in the biosynthesis of chlorogenic acid and iridoids in Lonicera japonica, regulated by histone methylation .
  • In Arabidopsis, AGPPT pools influence emission rates of monoterpene volatiles, critical for plant defense .
Pharmacological Targeting:

Commercial and Industrial Relevance

  • AGPPT : Used in biochemical assays to study terpene synthases and optimize essential oil production .
  • GGPP: Critical for producing dolichols and ubiquinones in industrial yeast strains .
  • IPP: Synthesized at scale for metabolic engineering of isoprenoid-derived pharmaceuticals (e.g., artemisinin) .

Biological Activity

Ammonium Geranyl Pyrophosphate Triammonium Salt (AGPPS) is a compound of significant interest in biochemical research due to its role in various biological processes, particularly in the synthesis of isoprenoids and terpenes. This article provides a detailed overview of its biological activity, applications, and implications based on diverse research findings.

Chemical Structure and Properties

AGPPS is a derivative of geranyl pyrophosphate, characterized by the presence of ammonium ions. Its chemical formula is C20H36O7P2C_{20}H_{36}O_7P_2, and it plays a critical role as a substrate in enzymatic reactions involving prenyltransferases, which are essential for the biosynthesis of terpenoids.

Biological Functions

1. Role in Isoprenoid Biosynthesis:
AGPPS serves as a precursor in the mevalonate pathway, which is crucial for the production of isoprenoids. Isoprenoids are vital for various cellular functions, including membrane integrity, signaling, and post-translational modifications of proteins. The compound is involved in the synthesis of both sterol and non-sterol compounds .

2. Enzymatic Reactions:
AGPPS acts as a substrate in several enzymatic reactions:

  • Prenyltransferases: These enzymes catalyze the transfer of geranyl groups to various acceptors, facilitating the formation of larger isoprenoid structures.
  • Rab GGTase Assay: AGPPS is utilized in biochemical assays to study Rab GGTase activity, which is crucial for protein prenylation and membrane localization .

Case Studies and Experimental Evidence

Case Study 1: Cancer Research
A study explored the effects of AGPPS on melanoma cell lines in an angiogenesis model. The incorporation of AGPPS was shown to reverse the inhibitory effects of lovastatin on cell proliferation, suggesting its potential role in cancer therapy by modulating lipid metabolism pathways .

Case Study 2: MicroRNA Interaction
Research indicated that microRNA-874 can inhibit phosphomevalonate kinase (PMVK), leading to decreased levels of geranylgeranyl pyrophosphate (GGPP). Supplementation with AGPPS restored GGPP levels, demonstrating its importance in regulating apoptosis pathways in cancer cells .

Case Study 3: In Vitro Assays
In vitro studies have demonstrated that AGPPS can enhance the activity of certain enzymes involved in terpene biosynthesis, contributing to increased production yields of valuable terpenoids. This has implications for metabolic engineering applications aimed at improving isoprenoid production in microbial systems .

Data Summary

Study Findings Implications
Cancer ResearchAGPPS reverses lovastatin effects on melanoma cellsPotential therapeutic applications
MicroRNA InteractionAGPPS supplementation restores GGPP levels affected by miR-874Insights into cancer treatment mechanisms
In Vitro AssaysEnhances enzyme activity for terpene biosynthesisApplications in metabolic engineering

Q & A

Q. What is the biochemical role of ammonium geranyl pyrophosphate triammonium salt in terpene biosynthesis?

this compound (GPP) is a critical intermediate in the mevalonate pathway, serving as a substrate for enzymes like geranylgeranyl pyrophosphate synthase. It is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via prenyltransferase activity . GPP is essential for producing monoterpenes, cannabinoids, and other isoprenoids. Researchers should validate its purity using HPLC and monitor enzymatic reactions via LC-MS to avoid side products like farnesyl pyrophosphate (FPP) .

Q. How can researchers structurally characterize this compound?

Structural characterization involves nuclear magnetic resonance (NMR) for carbon-hydrogen backbone analysis and mass spectrometry (MS) for molecular weight verification (M.W. 365.30) . For isotopic studies, deuterated analogs (e.g., [1,2-D₂]-GPP) are analyzed via high-resolution MS to confirm isotopic purity and positional labeling . X-ray crystallography is limited due to its hygroscopic nature, requiring cryogenic conditions .

Q. What are the recommended storage and handling protocols for this compound?

GPP is hygroscopic and degrades in acidic or high-temperature conditions. Store lyophilized powder at -20°C under inert gas (e.g., argon). For solutions, use isopropanol:NH₄OH:water (6:3:1) to stabilize the phosphate groups and prevent hydrolysis . Always handle in a glovebox or under nitrogen atmosphere to avoid oxidation .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study GPP utilization in living systems?

Use isotopically labeled GPP (e.g., [1-¹⁴C]-GPP or [1,2,3-D₃]-GPP) to trace incorporation into downstream metabolites. Quantify label distribution via liquid scintillation counting or tandem MS . For in vivo studies, pair with genetic knockout models (e.g., geranylgeranyl transferase-deficient cells) to isolate GPP-specific pathways .

Q. What experimental strategies resolve contradictory data in enzyme kinetic studies involving GPP?

Discrepancies often arise from isotopic labeling effects or enzyme promiscuity. For example, geranylgeranyl pyrophosphate synthase may accept GPP or FPP as substrates, leading to mixed products. Use competitive inhibition assays with deuterated GPP analogs (e.g., DGBP) and validate results via isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How does GPP’s solubility affect experimental outcomes in membrane-bound enzyme assays?

GPP’s amphiphilic nature causes aggregation in aqueous buffers. Optimize solubility using detergent micelles (e.g., Triton X-100) or lipid nanodiscs. Monitor solubility via dynamic light scattering (DLS) and validate activity with fluorescence-based assays (e.g., pyrophosphate release coupled to EnzChek® kits) .

Q. What analytical challenges arise when quantifying GPP in complex biological matrices?

Matrix interference (e.g., phospholipids, ATP) complicates detection. Use solid-phase extraction (SPE) with anion-exchange cartridges and quantify via LC-MS/MS in negative ion mode (m/z 365 → 79 for PO₃⁻). Include internal standards like [¹³C]-GPP for calibration .

Q. How can researchers assess GPP stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating GPP in buffers (pH 4–9) at 25–37°C. Monitor degradation via ³¹P NMR for phosphate group integrity and UPLC for byproduct formation (e.g., geraniol). Stability is optimal at pH 7.4 and ≤4°C .

Methodological Notes

  • Isotopic Labeling : Use [1-³H]-GPP (15–30 Ci/mmol) for radiotracer studies and confirm specific activity via scintillation counting .
  • Enzyme Assays : Pre-incubate enzymes with Mg²⁺ (10 mM) to activate pyrophosphate-binding sites .
  • Data Reproducibility : Validate results across ≥3 independent replicates and report purity thresholds (e.g., ≥95% by HPLC) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ammonium Geranyl Pyrophosphate Triammonium Salt
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Ammonium Geranyl Pyrophosphate Triammonium Salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.